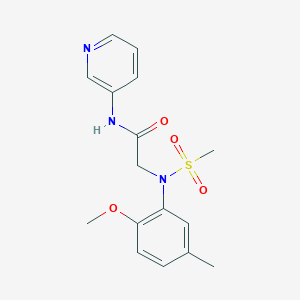![molecular formula C14H12ClN3OS B5795281 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)
2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, CPB, and has been synthesized using various methods.
Scientific Research Applications
2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, CPB has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In biochemistry, this compound has been used as a tool to study the mechanism of action of certain enzymes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of normal cellular functions and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, CPB has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using CPB in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical settings.
Future Directions
There are several future directions for research on 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the potential of CPB as a pain medication and anti-inflammatory agent. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-2-aminopyridine in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and a reducing agent such as sodium borohydride to yield 2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide.
properties
IUPAC Name |
2-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQBOIEENSQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)


![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)



![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)
![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)
![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5795318.png)